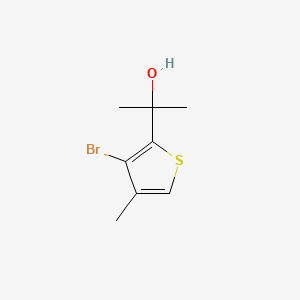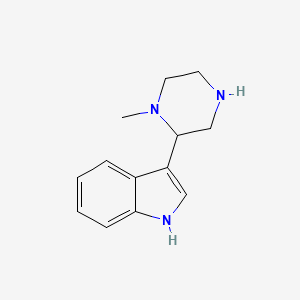
3-(1-methylpiperazin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methylpiperazin-2-yl)-1H-indole is a chemical compound known for its diverse applications in scientific research. It features an indole core, which is a common structural motif in many natural products and pharmaceuticals, and a piperazine ring, which is often found in compounds with biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperazin-2-yl)-1H-indole typically involves the reaction of 1-methylpiperazine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
3-(1-methylpiperazin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole-3-carboxylic acid derivative, while reduction could produce a 3-(1-methylpiperazin-2-yl)indoline.
科学的研究の応用
3-(1-methylpiperazin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(1-methylpiperazin-2-yl)-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The indole core is known to interact with serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity .
類似化合物との比較
Similar Compounds
2-(3-phenylpiperazin-1-yl)pyrimidin-4-one: Known for its inhibitory activity towards glycogen synthase kinase-3β.
Quinoxaline derivatives: Exhibiting various pharmacological effects such as antifungal and antibacterial activities.
Fluorinated pyridines: Used in the synthesis of antiviral compounds.
Uniqueness
3-(1-methylpiperazin-2-yl)-1H-indole is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a valuable compound in multiple fields of research.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
3-(1-methylpiperazin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3 |
InChIキー |
GAVIQYXZAWSPAS-UHFFFAOYSA-N |
正規SMILES |
CN1CCNCC1C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



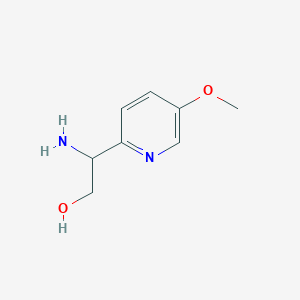
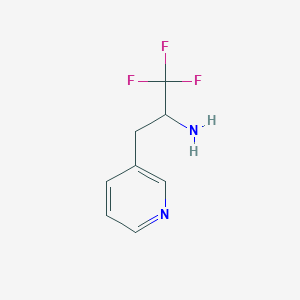
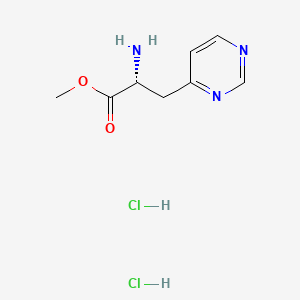
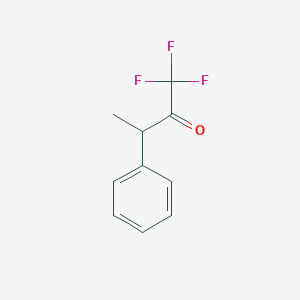
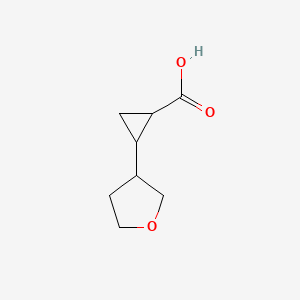


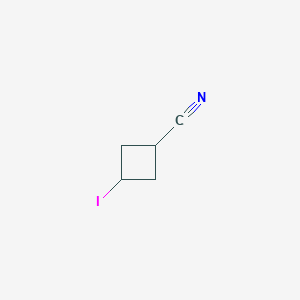

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
